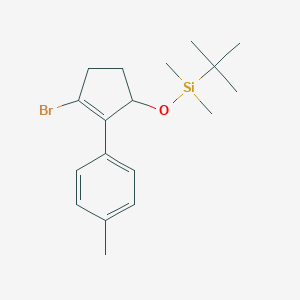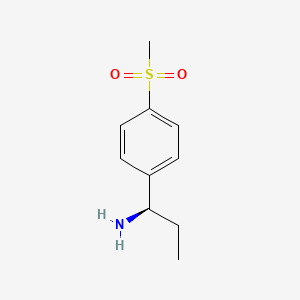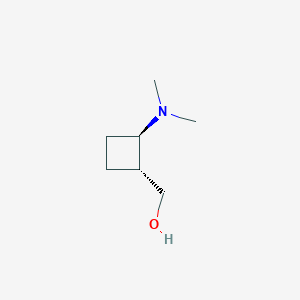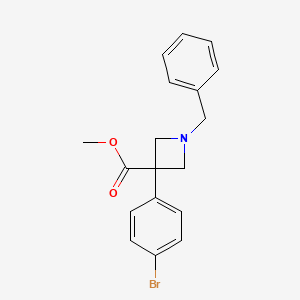![molecular formula C7H13NO B13048908 (5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
(5-Azaspiro[2.4]heptan-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Azaspiro[24]heptan-4-YL)methanol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro junction between a five-membered ring and a three-membered ring, with a methanol group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azaspiro[2.4]heptan-4-YL)methanol typically involves the formation of the spirocyclic core followed by the introduction of the methanol group. One common method involves the reaction of a suitable aziridine with a carbonyl compound under acidic conditions to form the spirocyclic intermediate. This intermediate is then reduced to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5-Azaspiro[2.4]heptan-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The spirocyclic core can be reduced under hydrogenation conditions.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Alkyl halides and other electrophiles can be used in the presence of a base.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced spirocyclic compounds.
Substitution: N-substituted derivatives.
Scientific Research Applications
(5-Azaspiro[2.4]heptan-4-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Azaspiro[2.4]heptan-4-YL)methanol is not fully understood. its unique structure suggests that it may interact with biological targets in a specific manner. The spirocyclic core could potentially bind to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(5-Azaspiro[2.4]heptan-7-yl)methanol: Similar spirocyclic structure with a different position of the methanol group.
(6S)-5-Azaspiro[2.4]heptan-6-yl)methanol: Another spirocyclic compound with a different stereochemistry.
Uniqueness
(5-Azaspiro[2.4]heptan-4-YL)methanol is unique due to its specific spirocyclic structure and the position of the methanol group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptan-4-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-5-6-7(1-2-7)3-4-8-6/h6,8-9H,1-5H2 |
InChI Key |
BUNURHHDHHECRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate](/img/structure/B13048829.png)


![2-(3-Fluorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13048840.png)
![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)


![1-(6-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048865.png)

![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)




